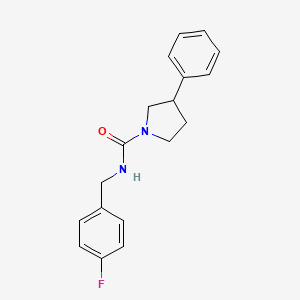

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

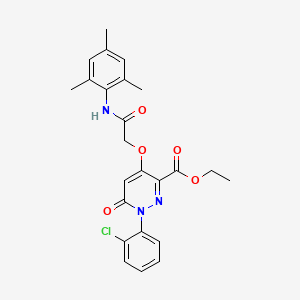

“N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide” is a complex organic compound. It contains a fluorobenzyl group, a phenyl group, and a pyrrolidine carboxamide group . The fluorobenzyl group is a benzyl group with a fluorine atom attached, which can significantly influence the compound’s chemical and physical properties .

Aplicaciones Científicas De Investigación

Discovery and Kinase Inhibition

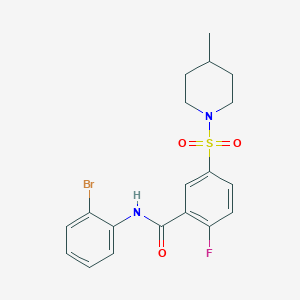

The compound N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide and its derivatives have been investigated for their potential as kinase inhibitors. Studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed potent and selective inhibition of the Met kinase superfamily. This inhibition profile was associated with significant antitumor activity in preclinical models, leading to clinical trials for some derivatives (Schroeder et al., 2009).

PARP Inhibition for Cancer Therapy

Another area of research focuses on the optimization of phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. These inhibitors have shown excellent potency against PARP enzymes and cellular models, indicating potential for use in cancer therapy. Some derivatives demonstrate good oral bioavailability, cross the blood-brain barrier, and distribute into tumor tissue, highlighting their promise in oncological pharmacotherapy (Penning et al., 2010).

HIV Integrase Inhibition

N-Benzyl-5,6-dihydroxypyrimidine-4-carboxamides have been developed as inhibitors of HIV-1 integrase, a key enzyme required for viral replication. These agents exhibit potent inhibition of the integrase-catalyzed strand transfer process, with favorable pharmacokinetic properties and no significant liabilities in counterscreening assays. This positions them as potential antiviral agents for clinical use (Pace et al., 2007).

Anticancer Activity of Ferrocenyl Derivatives

Research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives has unveiled a series of compounds with cytotoxic effects on the oestrogen-positive MCF-7 breast cancer cell line. The most active compound demonstrated an IC50 value significantly lower than that of the clinically employed anticancer drug cisplatin, suggesting potential as effective anticancer agents (Butler et al., 2013).

Synthon Preparation for Medicinal Chemistry

The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides has been explored for their use as attractive synthons in medicinal chemistry applications, including dipeptidyl peptidase IV inhibitors. These synthons offer a straightforward route to 4-fluoropyrrolidine derivatives, essential for various medicinal applications (Singh & Umemoto, 2011).

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCNFFLFOLBRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-phenylpyrrolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)

![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)

![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)

![N-Ethyl-N-[2-[4-[methyl(methylcarbamoyl)amino]anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2986379.png)